molecular formula C15H29N3O3 B14773182 tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate

tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate

Cat. No.: B14773182
M. Wt: 299.41 g/mol
InChI Key: IZAAUNCPESBDRQ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and an aminopropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate cyclohexyl and aminopropanoyl derivatives. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by coupling reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropanoyl moiety.

    Reduction: Reduction reactions can be performed on the carbamate group to yield corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl ring or the carbamate group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-10(16)13(19)18(5)12-9-7-6-8-11(12)17-14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,20)

InChI Key

IZAAUNCPESBDRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1CCCCC1NC(=O)OC(C)(C)C)N

Origin of Product

United States

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